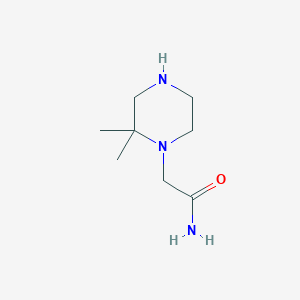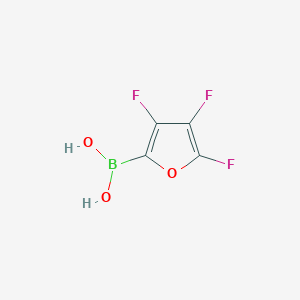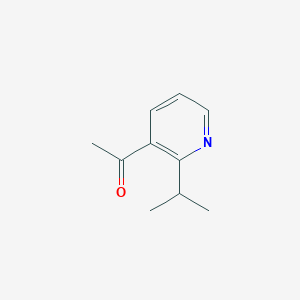
3-amino-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring, with an amino group at the third position and a carbonyl group at the second position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-3,4-dihydroquinoxalin-2(1H)-one involves the cyclization of o-phenylenediamine with glyoxal or its derivatives. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. Here is a general synthetic route:
Starting Materials: o-phenylenediamine and glyoxal.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to either acidic or basic conditions.
Procedure: The mixture is heated to promote cyclization, leading to the formation of the quinoxaline ring system.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-amino-3,4-dihydroquinoxalin-2-ol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline-2,3-dione.
Reduction: 3-amino-3,4-dihydroquinoxalin-2-ol.
Substitution: Various substituted quinoxaline derivatives, depending on the specific reagents used.
Applications De Recherche Scientifique
3-amino-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-amino-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the amino and carbonyl groups.
3-aminoquinoxaline: Similar structure but without the dihydro and carbonyl groups.
3,4-dihydroquinoxalin-2(1H)-one: Lacks the amino group at the third position.
Uniqueness
3-amino-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a carbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
3-amino-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H9N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4,7,10H,9H2,(H,11,12) |
Clé InChI |
GZDSZDOPAYSIFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


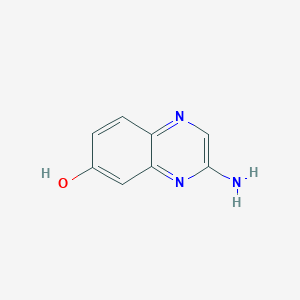
![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)
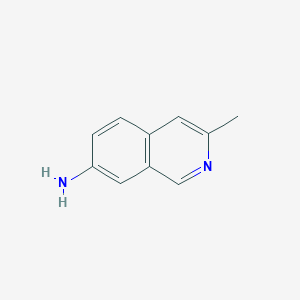



![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11917416.png)
